N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide
Description
N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications . This compound features a unique structure that combines a cyclopentyl group, a fluorinated indole moiety, and a pyrrolidine ring, making it an interesting subject for chemical and pharmacological research.
Properties
IUPAC Name |
N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O2/c21-15-5-6-18-17(10-15)13(11-22-18)7-8-24-12-14(9-19(24)25)20(26)23-16-3-1-2-4-16/h5-6,10-11,14,16,22H,1-4,7-9,12H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAICGQFRMCZISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be achieved through a multi-step process involving the construction of the indole core, followed by functionalization and coupling reactions. One common method involves the Fischer indolisation reaction, which is a one-pot, three-component protocol that combines aryl hydrazines, ketones, and alkyl halides to form indole derivatives . The reaction conditions typically involve the use of acidic catalysts and microwave irradiation to accelerate the process.
For industrial production, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and reproducibility of the process.
Chemical Reactions Analysis
N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxindole derivatives.
Reduction: The compound can be reduced using hydrogenation or metal hydrides to yield reduced indole derivatives.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes like Notum, which is involved in the Wnt signaling pathway . By inhibiting Notum, the compound can upregulate Wnt signaling, which plays a crucial role in cell proliferation and differentiation.
Comparison with Similar Compounds
N-cyclopentyl-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar in structure but lacks the cyclopentyl and pyrrolidine moieties.
2-Fluoro-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)nicotinamide: Contains a fluorinated indole and a nicotinamide group, showing different biological activities.
3-Fluoro-5-morpholin-4-yl-N-[1-(2-pyridin-4-ylethyl)-1H-indol-6-yl]: Features a morpholine ring and a pyridine moiety, differing in its pharmacological profile.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
